3-chloro-2-(1H-pyrazol-1-yl)aniline

Catalog No.
S788761
CAS No.
926215-50-1
M.F
C9H8ClN3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-2-(1H-pyrazol-1-yl)aniline

CAS Number

926215-50-1

Product Name

3-chloro-2-(1H-pyrazol-1-yl)aniline

IUPAC Name

3-chloro-2-pyrazol-1-ylaniline

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H,11H2

InChI Key

HGSSJLZIMKAPCI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N

Synthesis and Availability:

Potential Applications:

  • The presence of a chlorine atom: This functional group can participate in various chemical reactions, making the molecule a potential candidate for further functionalization and development of new compounds with desired properties.
  • The pyrazole ring: Pyrazole is a five-membered heterocyclic ring commonly found in bioactive molecules. The presence of this ring system in 3-chloro-2-(1H-pyrazol-1-yl)aniline suggests potential for exploring its biological activity.
  • The aniline group: This functional group can participate in hydrogen bonding and other interactions, potentially influencing the molecule's physical and chemical properties.

3-Chloro-2-(1H-pyrazol-1-yl)aniline is an organic compound with the molecular formula C₉H₈ClN₃ and a molecular weight of approximately 193.63 g/mol. This compound features a chloro substituent on the second position of an aniline ring, along with a 1H-pyrazole group attached at the para position. Its structure can be represented as follows:

text
Cl | N---C6H4---NH | N / \ C C

The presence of both the chloro and pyrazole groups contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies.

3-Chloro-2-(1H-pyrazol-1-yl)aniline is primarily involved in substitution reactions due to the presence of the chlorine atom, which can undergo nucleophilic substitution. This reactivity allows for the introduction of various functional groups, enhancing its utility in synthetic chemistry.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to a variety of derivatives.
  • Coupling Reactions: The aniline moiety can participate in coupling reactions with electrophiles, facilitating the synthesis of more complex structures.

Research indicates that compounds similar to 3-chloro-2-(1H-pyrazol-1-yl)aniline exhibit significant biological activities, including antimicrobial and anticancer properties. The pyrazole ring is known for its ability to interact with various biological targets, making it a candidate for drug development .

Potential Biological Effects:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Properties: Certain studies suggest potential applications in cancer therapy through inhibition of tumor growth.

Several methods exist for synthesizing 3-chloro-2-(1H-pyrazol-1-yl)aniline, typically involving multi-step processes that include the formation of the pyrazole ring followed by chlorination and aniline substitution.

General Synthetic Route:

  • Formation of Pyrazole: The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Chlorination: The resultant product can then be chlorinated using reagents like thionyl chloride.
  • Aniline Coupling: Finally, coupling with aniline derivatives is performed to obtain the target compound .

3-Chloro-2-(1H-pyrazol-1-yl)aniline finds applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis, particularly for compounds targeting specific biological pathways.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Utilized in creating novel materials through polymerization processes.

Studies on 3-chloro-2-(1H-pyrazol-1-yl)aniline's interactions with biological molecules are crucial for understanding its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well it binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how it affects cellular pathways or biological processes.

These studies are essential for determining its potential as a therapeutic agent.

Several compounds share structural similarities with 3-chloro-2-(1H-pyrazol-1-yl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-(1H-Pyrazol-1-yl)anilineLacks chlorine; only pyrazole and anilineDifferent reactivity profile
4-ChloroanilineSubstituted at para positionCommonly used in dye synthesis
5-Chloro-2-(1H-pyrazol-1-yl)anilineAdditional chlorine at position fiveEnhanced biological activity

Uniqueness of 3-Chloro-2-(1H-pyrazol-1-yl)aniline

The unique combination of a chloro substituent and a pyrazole group distinguishes this compound from others, providing specific reactivity and potential biological activities that are not present in structurally similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

1.8

Dates

Modify: 2023-08-15

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